molecular formula C22H22N2O5 B2677614 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide CAS No. 898456-62-7

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide

Cat. No. B2677614
CAS RN: 898456-62-7
M. Wt: 394.427
InChI Key: SXNWVTDBPWVLSB-UHFFFAOYSA-N
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Description

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The compound you’ve described contains an isoquinoline-1,3-dione core. Recent developments in its synthesis have attracted attention from synthetic chemists. Researchers have explored various synthetic methods employing acryloyl benzamides as key substrates to furnish isoquinoline-1,3-diones. These methods utilize different radical precursors, including carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. The goal is to find simple, mild, green, and efficient synthetic routes for this class of compounds .

Anti-Toxoplasma Activity

While specific studies on this compound are limited, derivatives of ursolic acid (UA) have been synthesized and evaluated for their anti-Toxoplasma gondii activity. Ursolic acid derivatives, including those with a furan-2-ylmethyl moiety, were tested in vitro and in vivo. The selectivity index (SI) was calculated to determine their efficacy. Investigating the anti-parasitic potential of this compound could be an interesting avenue for further research .

Quaternary Ammonium Salts and Cycloaddition Reactions

The compound’s structure suggests potential reactivity. For instance, 3,3-dialkyl-3,4-dihydroisoquinoline cyclic azomethines can react with the methyl ester and p-toluidide of iodoacetic acid to form stable quaternary ammonium salts. These salts serve as suitable dipoles for [3+2] cycloaddition reactions. Additionally, azomethines activated by iodomethylation can react with potassium cyanide and malonodinitrile. Exploring these reactions and their applications could be intriguing .

properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20-10-19(13-24-8-7-16-4-1-2-5-17(16)12-24)28-14-21(20)29-15-22(26)23-11-18-6-3-9-27-18/h1-6,9-10,14H,7-8,11-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNWVTDBPWVLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(furan-2-ylmethyl)acetamide

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